molecular formula C21H21BrN2O3 B2992460 3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 1024082-62-9

3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2992460
CAS No.: 1024082-62-9
M. Wt: 429.314
InChI Key: NGVCOIAOJKHLLW-UHFFFAOYSA-N
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Description

The compound 3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one is a brominated pyrazolinone derivative characterized by a 3-oxaindan (benzodioxole) substituent at the 3-position of the pyrazolinone core. Pyrazolinones are known for their pharmacological relevance, including anti-inflammatory and antimicrobial activities, often modulated by substituents on the heterocyclic core . The bromine atom at position 4 and the bulky 3-oxaindan group likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-bromo-5-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-21(2)12-14-8-7-11-17(19(14)27-21)26-13-16-18(22)20(25)24(23(16)3)15-9-5-4-6-10-15/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVCOIAOJKHLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one is a compound of interest due to its potential biological activities. This article reviews current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the molecular formula C21H21BrN2OC_{21}H_{21}BrN_2O and a molecular weight of approximately 429.3 g/mol. It is characterized by the presence of a pyrazolone ring, which is often associated with various biological activities including anti-inflammatory and analgesic effects .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) cells. The results indicated that certain derivatives displayed IC50 values ranging from 1.184 to 9.379 µM, suggesting potent antiproliferative activity .

CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86

These findings suggest that modifications to the pyrazolone structure can enhance anticancer activity, making it a promising scaffold for drug development.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, treatment with compound 3c resulted in significant cell cycle arrest in the G0/G1 phase in HCT-116 cells . This indicates that the compound may interfere with cell proliferation pathways.

Anti-inflammatory Properties

In addition to anticancer activity, pyrazolone derivatives are known for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit inflammatory mediators, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Research into related compounds has shown that they can inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated various pyrazolone derivatives against HCT-116 cells, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like cabozantinib.
  • Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by these compounds, utilizing Annexin V-FITC/PI staining to assess cell death mechanisms and confirming that certain derivatives effectively induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound shares a pyrazolin-5-one core with several analogs (Table 1). Key structural variations lie in the substituents at positions 3 and 2, which critically impact physicochemical and functional properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Notable Features Reference
Target Compound 3-oxaindan-4-yloxy methyl C₂₂H₂₃BrN₂O₃ 467.34 Bicyclic ether substituent; potential enhanced lipophilicity -
4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one 4-nitrophenoxy methyl C₁₇H₁₄BrN₃O₄ 396.22 Electron-withdrawing nitro group; higher reactivity
4-Bromo-3-((4-fluorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one 4-fluorophenoxy methyl C₁₇H₁₄BrFN₂O₂ 377.21 Electron-withdrawing fluorine; potential metabolic stability
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one 4'-chlorophenyl (Position 2) C₁₂H₁₀BrClN₂O 313.58 Chlorophenyl group; simpler substituent profile

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The 3-oxaindan group in the target compound is a bicyclic ether, contributing electron-donating effects through oxygen lone pairs. The 4-fluorophenoxy group in introduces moderate electron withdrawal, which may enhance metabolic stability compared to nitro-substituted analogs .
  • In contrast, the nitro group in may reduce logP due to polar nitro moieties.

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